molecular formula C22H21N5O2 B264458 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Katalognummer B264458
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: BYIDXHCNYLTGIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Wirkmechanismus

The mechanism of action of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the selective inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one are complex and diverse. The selective inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, which are involved in the survival and proliferation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. Additionally, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments are its high selectivity and potency for BTK. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and high cost.

Zukünftige Richtungen

The future directions of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involve its potential applications in various biomedical studies. The selective inhibition of BTK by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory disorders, such as asthma and COPD. Further studies are required to investigate the safety and efficacy of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in clinical trials. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective BTK inhibitors.

Synthesemethoden

The synthesis of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been reported in several scientific articles, and it involves the use of different chemical reactions, such as the condensation reaction and the cyclization reaction. The synthesis method of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is vast and diverse. This compound has been extensively studied for its potential applications in various biomedical studies, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Eigenschaften

Produktname

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Molekularformel

C22H21N5O2

Molekulargewicht

387.4 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

InChI

InChI=1S/C22H21N5O2/c1-12-9-17-14(3)23-21(25-19(17)10-13(12)2)27-22-24-18(11-20(28)26-22)15-5-7-16(29-4)8-6-15/h5-11H,1-4H3,(H2,23,24,25,26,27,28)

InChI-Schlüssel

BYIDXHCNYLTGIZ-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C

SMILES

CC1=C(C=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C)C

Kanonische SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.